![molecular formula C18H14Cl3N3O2 B1531625 5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride CAS No. 2172559-91-8](/img/structure/B1531625.png)
5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride
Vue d'ensemble
Description
5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride is a selective dual inhibitor targeting Cyclin-Dependent Kinase (CDK) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinase (DYRK). It has IC50 values of 68 nM and 282 nM, respectively . This compound is primarily utilized in research related to cancer and neurological diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions typically include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the formation of the compound .
Industrial Production Methods
Industrial production of 5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and efficacy of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions are carefully controlled to achieve the desired transformations .
Major Products Formed
Applications De Recherche Scientifique
5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Cancer Research: As a dual inhibitor of CDK and DYRK, this compound is used to study cell cycle regulation and the development of cancer therapies.
Neurological Disease Research: The compound’s ability to inhibit specific kinases makes it valuable in researching treatments for neurological disorders.
Biochemical Studies: This compound is used to investigate the biochemical pathways involving CDK and DYRK, providing insights into cellular processes.
Pharmaceutical Development: The compound’s unique properties make it a candidate for developing new pharmaceutical agents targeting specific diseases.
Mécanisme D'action
5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride exerts its effects by selectively inhibiting Cyclin-Dependent Kinase and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinase. These kinases play crucial roles in cell cycle regulation and signal transduction pathways. By inhibiting these targets, this compound can modulate cellular processes, leading to potential therapeutic effects in cancer and neurological diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
ML 315: The non-hydrochloride form of the compound with similar inhibitory properties.
Other CDK Inhibitors: Compounds like roscovitine and flavopiridol, which also target Cyclin-Dependent Kinase.
Other DYRK Inhibitors: Compounds such as harmine and INDY, which inhibit Dual Specificity Tyrosine-Phosphorylation-Regulated Kinase.
Uniqueness
5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride stands out due to its dual inhibitory action on both CDK and DYRK, offering a broader range of applications in research compared to compounds that target only one of these kinases .
Activité Biologique
5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine; hydrochloride, commonly referred to as ML 315 hydrochloride, is a small molecule compound recognized for its selective inhibitory action on Cyclin-Dependent Kinases (CDKs) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinases (DYRKs). This compound has garnered attention for its potential therapeutic applications in oncology and neurodegenerative diseases.
Chemical Structure
The compound features a pyrimidine ring that is substituted with a benzodioxole moiety and a dichlorophenyl group. The hydrochloride form enhances solubility and stability, making it suitable for various biological applications.
ML 315 hydrochloride operates primarily through competitive inhibition of the ATP-binding pocket of CDK and DYRK kinases. This inhibition prevents these kinases from phosphorylating their target substrates, which are crucial for various cellular processes including cell cycle regulation and neuronal development.
Key Inhibition Values
- IC50 for CDK : 68 nM
- IC50 for DYRK : 282 nM
These values indicate a strong potency in inhibiting kinase activity, particularly CDK, which is vital in cancer cell proliferation.
Cancer Research
Research indicates that ML 315 hydrochloride could be beneficial in treating cancers where CDK activity is dysregulated. For instance:
- Study Reference : Okamoto et al. (2009) highlighted the upregulation of CLK2 in breast cancer cells, suggesting that inhibiting this kinase could impede tumor growth .
Neurological Disorders
In neurological contexts, ML 315 has shown promise in models of Down syndrome:
- Study Reference : Guo et al. (2018) demonstrated that DYRK1A inhibition could rescue memory deficits in a Down syndrome mouse model, indicating potential therapeutic implications for cognitive enhancement .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | Unique Features |
---|---|---|---|
ML 315 | ML 315 | Inhibits Clk and DYRK kinases | Selectivity for Clk4 over Dyrk1A |
Flavopiridol | Flavopiridol | Broad-spectrum CDK inhibitor | First CDK inhibitor used in clinical trials |
Thiazolidinediones | Thiazolidinediones | Antidiabetic agents with kinase inhibition properties | Unique thiazolidine ring structure |
This table illustrates the diversity among kinase inhibitors while highlighting the unique structural characteristics of ML 315 that contribute to its distinct biological activity.
Case Studies and Research Findings
Several key studies have explored the biological activity of ML 315:
-
Inhibition of CLK and DYRK Kinases :
- Findings : The compound selectively inhibits CLK4 with a 20-fold preference over Dyrk1A, which is critical for understanding its pharmacological profile .
-
Therapeutic Implications :
- Cancer Treatment : Inhibiting CDKs can lead to reduced proliferation rates in cancer cells. The selectivity of ML 315 allows for targeted therapy with potentially fewer side effects compared to non-selective inhibitors .
-
Neurodevelopmental Disorders :
- Cognitive Enhancement : Inhibition of DYRK1A has been linked to improvements in cognitive function in preclinical models of Down syndrome .
Propriétés
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2.ClH/c19-13-3-11(4-14(20)6-13)7-22-18-15(8-21-9-23-18)12-1-2-16-17(5-12)25-10-24-16;/h1-6,8-9H,7,10H2,(H,21,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCDEAAKKQCKSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN=CN=C3NCC4=CC(=CC(=C4)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.